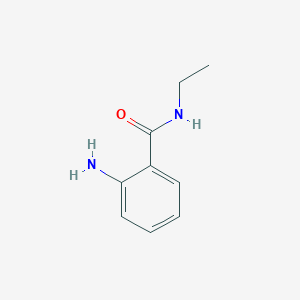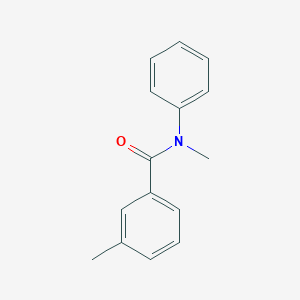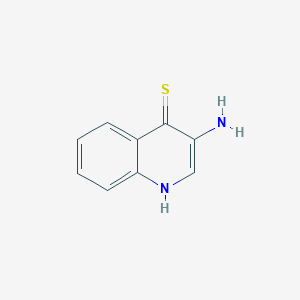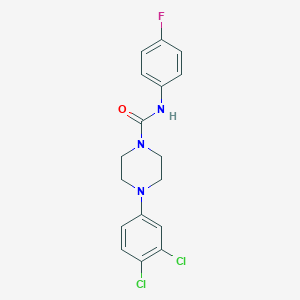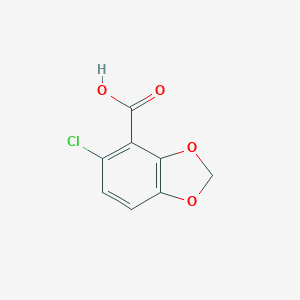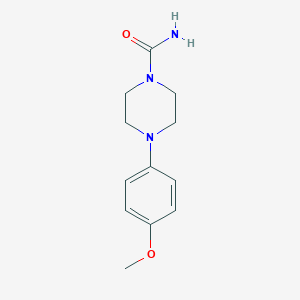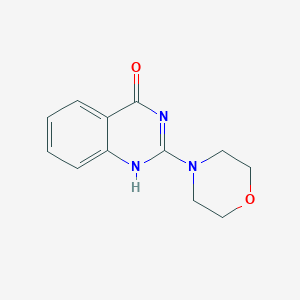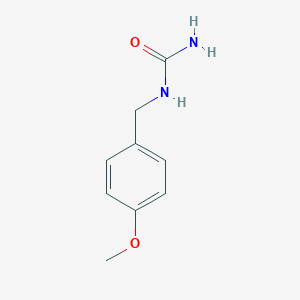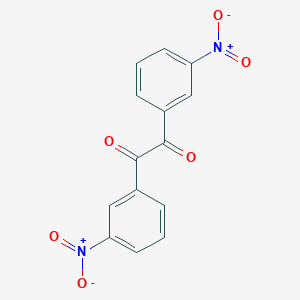
Benzil, 3,5'-dinitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzil, 3,5'-dinitro- is a chemical compound that has been widely used in scientific research due to its unique properties. It is a yellow crystalline powder that is soluble in organic solvents such as ethanol and acetone. This compound has been used in various fields of research such as organic chemistry, biochemistry, and pharmacology. In
Wissenschaftliche Forschungsanwendungen
Benzil, 3,5'-dinitro- has been used in various scientific research applications. It has been used as a fluorescent probe to study the binding properties of proteins and DNA. It has also been used as a reagent in organic synthesis to produce complex compounds. In addition, it has been used as a model compound to study the mechanism of action of other compounds.
Wirkmechanismus
Benzil, 3,5'-dinitro- has been shown to interact with proteins and nucleic acids through non-covalent interactions such as hydrogen bonding and electrostatic interactions. It has also been shown to form complexes with metal ions such as copper and zinc. The mechanism of action of Benzil, 3,5'-dinitro- is still being studied, and further research is needed to fully understand its interactions with biological molecules.
Biochemische Und Physiologische Effekte
Benzil, 3,5'-dinitro- has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to have antioxidant properties and can scavenge free radicals. In addition, it has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
Benzil, 3,5'-dinitro- has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also a fluorescent probe that can be used to study the binding properties of proteins and DNA. However, it also has some limitations. It is a toxic compound that requires special handling and disposal procedures. It is also a highly reactive compound that can form explosive mixtures with other compounds.
Zukünftige Richtungen
There are several future directions for the study of Benzil, 3,5'-dinitro-. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the study of the mechanism of action of Benzil, 3,5'-dinitro- and its interactions with biological molecules. Finally, the development of new applications for Benzil, 3,5'-dinitro- in fields such as drug discovery and materials science is an area of active research.
Conclusion:
Benzil, 3,5'-dinitro- is a unique and versatile compound that has been widely used in scientific research. Its synthesis method has been optimized, and it has been used in various fields of research such as organic chemistry, biochemistry, and pharmacology. It has several advantages for lab experiments, but it also has some limitations. Further research is needed to fully understand its mechanism of action and to develop new applications for this compound.
Synthesemethoden
The synthesis of Benzil, 3,5'-dinitro- is a multi-step process that involves the reaction of nitric acid and benzene. The first step involves the nitration of benzene, which produces nitrobenzene. The second step involves the oxidation of nitrobenzene to produce Benzil. Finally, the third step involves the nitration of Benzil to produce Benzil, 3,5'-dinitro-. The synthesis method has been widely studied and optimized to improve the yield and purity of the compound.
Eigenschaften
CAS-Nummer |
5913-06-4 |
|---|---|
Produktname |
Benzil, 3,5'-dinitro- |
Molekularformel |
C14H8N2O6 |
Molekulargewicht |
300.22 g/mol |
IUPAC-Name |
1,2-bis(3-nitrophenyl)ethane-1,2-dione |
InChI |
InChI=1S/C14H8N2O6/c17-13(9-3-1-5-11(7-9)15(19)20)14(18)10-4-2-6-12(8-10)16(21)22/h1-8H |
InChI-Schlüssel |
SGKVXDKTNJHBCA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Andere CAS-Nummern |
5913-06-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4',4'''-Bi[benzenesulfonanilide]](/img/structure/B184103.png)
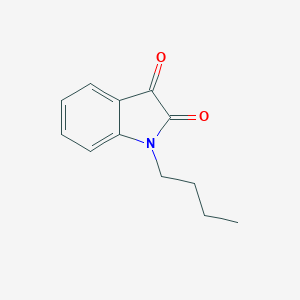
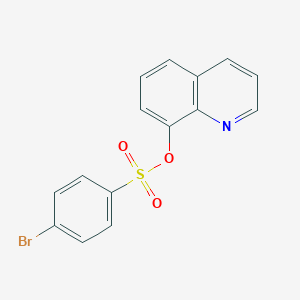
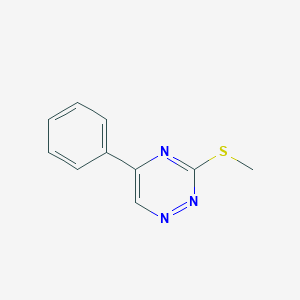
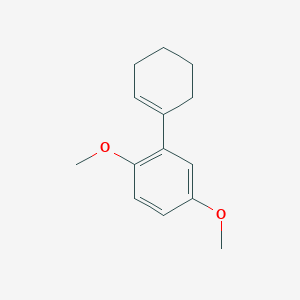
![Hexahydrospiro[1,3-benzodioxole-2,1'-cyclohexane]-4,5,6,7-tetrol](/img/structure/B184118.png)
